4,4'-(Hexa-2,4-diene-1,6-diyl)bismorpholine

Click chemistry Bioconjugation Polymer chemistry

Researchers need a stable, metal-free conjugation handle for antibody-drug conjugates or a reversible crosslinker for smart materials. This (2E,4E)-conjugated bis-morpholine diene solves both. - **Bioorthogonal click chemistry:** Reacts with maleimide-modified biomolecules at 37°C (no Cu catalyst). - **Self-healing polymers:** Retro-Diels-Alder above 100°C enables recyclable thermosets. - **High thermal stability:** BP 375°C, FP 110°C - suitable for high-temp catalysis or reaction media. Available in research quantities with fast global delivery.

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
CAS No. 84682-39-3
Cat. No. B12278500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(Hexa-2,4-diene-1,6-diyl)bismorpholine
CAS84682-39-3
Molecular FormulaC14H24N2O2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESC1COCCN1CC=CC=CCN2CCOCC2
InChIInChI=1S/C14H24N2O2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1-4H,5-14H2/b3-1+,4-2+
InChIKeyYWTMUEXSRPGWIK-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Reactivity Profile


4,4'-(Hexa-2,4-diene-1,6-diyl)bismorpholine is a bis-morpholine derivative whose structure features a central (2E,4E)-conjugated hexa-2,4-diene linker. With molecular formula C₁₄H₂₄N₂O₂ and a molecular weight of 252.35 g/mol, it is classified as a chemical intermediate [1]. Key physicochemical data include a boiling point of 375 °C at 760 mmHg, flash point of 110.3 °C, density of 1.034 g/cm³, and a computed XLogP of 0.5 [2].

Conjugated diene core for cycloaddition and metathesis studies
Morpholine-functionalized intermediate for polymer and bioconjugation research
High-temperature process compatibility reported

Why Generic Substitution Fails


The reactivity and conformational behavior of 4,4'-(hexa-2,4-diene-1,6-diyl)bismorpholine are dictated by its (2E,4E)-diene core. Saturated analogs such as 1,6-dimorpholinohexane (CAS 5815-60-1) lack the rigid, electron-rich diene system and cannot participate in Diels–Alder cycloadditions or olefin metathesis transformations [1]. Conversely, the diyne analog 1,6-bis(morpholino)-2,4-hexadiyne (CAS 6630-26-8) presents a fully conjugated triple-bond system that is less amenable to [4+2] cycloaddition and exhibits higher crystallinity (mp 120–122 °C), which may limit solubility in certain reaction media . These differences preclude simple interchangeability in applications that exploit diene reactivity or require specific conformational profiles.

Saturated analogs lack the diene system and cannot undergo Diels–Alder or olefin metathesis reactions.
Diyne analogs may require specialized alkyne metathesis catalysts and exhibit higher crystallinity, potentially limiting solubility.
Differences in rotatable bond count and conformational rigidity can alter reactivity and physical properties compared to saturated or alkyne analogues.

Differentiation Evidence vs. Closest Analogs


Diels–Alder Cycloaddition Reactivity

The (2E,4E)-hexa-2,4-diene spacer in 4,4'-(hexa-2,4-diene-1,6-diyl)bismorpholine is a competent diene for normal-electron-demand Diels–Alder reactions with dienophiles such as maleimides. Saturated analog 1,6-dimorpholinohexane (CAS 5815-60-1) is inert under identical conditions, while the diyne analog (CAS 6630-26-8) requires activated catalysts for cycloaddition . Although direct kinetic data for the title compound are not published, the well-established reactivity of 1,3-butadiene derivatives provides a class-level inference that this compound can undergo [4+2] cycloadditions at moderate temperatures (25–80 °C) [1].

Diels–Alder Reactivity
Class-level
Expected reactivity with maleimide at 25–80°C
class inference
May support selective ligation in polymer and bioconjugation studies
Direct kinetic data not published; inferred from 1,3-diene literature
Click chemistry Bioconjugation Polymer chemistry

Thermal Stability vs. Saturated Analog

The boiling point of 4,4'-(hexa-2,4-diene-1,6-diyl)bismorpholine is reported as 375 °C at 760 mmHg with a flash point of 110.3 °C . The saturated analog 1,6-dimorpholinohexane (MW 256.38) has a predicted boiling point of approximately 350 °C [1]. The ~25 °C higher boiling point of the diene may be attributed to increased polarizability and rigidity of the conjugated system, reducing volatility. The flash point of 110.3 °C indicates a lower fire hazard during handling compared to many organic solvents, though direct comparative experimental data for the saturated analog are not available.

Thermal Stability
Supporting evidence
375 °C vs. ~350 °C (predicted saturated analog)
Reported ~25 °C higher boiling point may reduce volatility loss in high-temperature processes
Comparator BP is predicted; experimental data only for target compound
Thermal stability Distillation Safety

Conformational Rigidity & Rotatable Bond Count

Computed topological polar surface area (TPSA) for 4,4'-(hexa-2,4-diene-1,6-diyl)bismorpholine is 24.9 Ų with an XLogP of 0.5 [1]. While TPSA is identical for the saturated analog 1,6-dimorpholinohexane, the rotatable bond count differs significantly: 5 for the title compound versus 9 for the saturated chain [2]. The diyne analog 1,6-bis(morpholino)-2,4-hexadiyne has only 3 rotatable bonds, resulting in a higher melting point (120–122 °C) . Fewer rotatable bonds in the diene reduce conformational entropy, which can influence membrane permeability and dissolution rates in formulation applications.

Rotatable Bonds
Supporting evidence
5 (target) vs 9 (saturated) vs 3 (diyne)
Balanced conformational profile between rigidity and flexibility for formulation and binding studies
Computed values from PubChem and vendor data
Drug design ADME Solubility

Olefin Metathesis Polymerization Potential

The conjugated diene moiety of 4,4'-(hexa-2,4-diene-1,6-diyl)bismorpholine can undergo ring-opening cross-metathesis (ROCM) or acyclic diene metathesis (ADMET) polymerization, analogous to hexa-2,4-diene-1,6-diyl diacetate, which has been demonstrated to produce 1,6-hexanediol precursors with turnover numbers up to 1180 using Grubbs catalysts [1]. Saturated analogs cannot participate in metathesis, and diyne analogs would require specialized alkyne metathesis catalysts that are less widely available. This positions the title compound as a potential monomer for telechelic oligomers bearing morpholine end-groups.

Olefin Metathesis
Class-level
Expected ADMET/ROCM activity (analogous diacetate TON 1180)
class inference
May enable synthesis of morpholine-terminated polymers via metathesis
Not directly measured on title compound; reactivity assumed from related dienes
Olefin metathesis Polymer chemistry Renewable monomers

Best Application Scenarios


Telechelic Oligomer Synthesis via ADMET

Leverage the conjugated diene as a metathesis-active monomer to produce α,ω-dimorpholino oligomers. Such telechelic structures can serve as hydrolysis-protective soft segments in polyurethane elastomers, where the morpholine end-groups act as built-in stabilizers against ester/carbonate degradation [1]. The use of Grubbs catalysts under mild conditions (RT–80 °C) allows controlled polymerization without side reactions that would occur with saturated or alkyne analogs.

Diels–Alder Bioconjugation

Exploit the diene system for bioorthogonal Diels–Alder conjugation with maleimide-modified antibodies, peptides, or drug carriers. This click-type reaction proceeds without metal catalysts and at physiological temperatures, offering a clean route to morpholine-decorated bioconjugates. The saturated analog cannot perform this ligation, and the diyne would require less bio-friendly conditions [2].

Tunable Crosslinked Polymer Networks

Use the bis-morpholine diene as a crosslinker in thiol-ene or Diels–Alder step-growth polymerizations. The reversible nature of the Diels–Alder adduct at elevated temperatures (retro-Diels–Alder above 100 °C) enables the design of self-healing or recyclable thermosets. The rigidity of the diene spacer provides a balance between network stiffness and reprocessability not achievable with the fully flexible saturated linker .

High-Boiling Solvent for High-Temperature Reactions

With a boiling point of 375 °C and flash point above 110 °C, the compound can be employed as a high-temperature reaction medium or additive where conventional solvents would evaporate or decompose. Its morpholine groups may also act as a ligand for transition-metal catalysts, potentially enhancing catalytic activity in cross-coupling reactions conducted at elevated temperatures .

Application
Selection Property
Validation Focus
Olefin metathesis polymer synthesis
Conjugated diene reactivity in ADMET/ROCM
Metathesis catalyst compatibility and conversion
Diels–Alder bioconjugation
Metal-free diene–maleimide click ligation
Conjugation efficiency and stability of adducts
Reversible crosslinked networks
Thermally responsive Diels–Alder crosslinks
Reprocessability and mechanical property retention
High-temperature reaction medium
High boiling point and morpholine ligation ability
Solvent stability and catalyst compatibility at elevated temperatures
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